2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide is a synthetic organic compound that features a furan ring, a diethylamino group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with diethylamine in the presence of a suitable catalyst to form the intermediate 2-(diethylamino)-2-(furan-2-yl)ethanol.
Chlorination: The intermediate is then chlorinated using thionyl chloride or phosphorus trichloride to yield 2-chloro-2-(diethylamino)-2-(furan-2-yl)ethanol.
Acetylation: Finally, the chlorinated intermediate undergoes acetylation with acetic anhydride or acetyl chloride to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives.
Oxidation: Products include furan-2,3-dione derivatives.
Reduction: Products include amine or alcohol derivatives.
Scientific Research Applications
2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance its binding affinity to these targets, while the furan ring can participate in π-π interactions. The chloroacetamide moiety can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-diethylethylamine: Similar in structure but lacks the furan ring.
2-chloro-N,N-dimethylacetamide: Similar in structure but has a dimethylamino group instead of a diethylamino group.
2-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide: Similar but with a dimethylamino group.
Uniqueness
2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide is unique due to the presence of the furan ring, which can enhance its biological activity and binding affinity to molecular targets
Properties
IUPAC Name |
2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c1-3-15(4-2)10(9-14-12(16)8-13)11-6-5-7-17-11/h5-7,10H,3-4,8-9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJCMNNYLHYGAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CNC(=O)CCl)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.